1,8-Naphthyridin-4-OL

Overview

Description

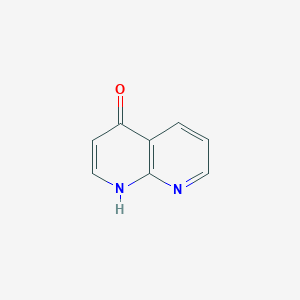

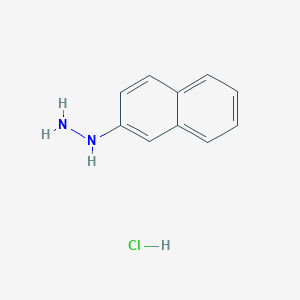

1,8-Naphthyridin-4-OL is a chemical compound with the molecular formula C8H6N2O and a molecular weight of 146.15 . It is a powder at room temperature .

Synthesis Analysis

The synthesis of 1,8-Naphthyridin-4-OL and its derivatives has been a topic of interest in recent years. The synthesis methods include multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H-pyrrolo .

Molecular Structure Analysis

The molecular structure of 1,8-Naphthyridin-4-OL consists of a naphthyridine core, which is a nitrogen-containing heterocycle .

Chemical Reactions Analysis

1,8-Naphthyridin-4-OL and its derivatives have been involved in various chemical reactions. These include multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H-pyrrolo .

Physical And Chemical Properties Analysis

1,8-Naphthyridin-4-OL is a powder at room temperature. It has a molecular weight of 146.15 .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

1,8-Naphthyridines, including 1,8-Naphthyridin-4-OL, have emerged as an important class of heterocyclic compounds due to their diverse biological activities and photochemical properties . They are used in the synthesis of complex molecular architectures which have wide application in medicinal chemistry and chemical biology .

Antibacterial Agent

1,8-Naphthyridine derivatives have been shown to have excellent antimicrobial properties . They can enhance the activity of antibiotics against multi-resistant bacterial strains . For instance, 7-acetamido-1,8-naphthyridin-4(1 H)-one and 3-trifluoromethyl-N-(5-chloro-1,8-naphthyridin- 2-yl)-benzenesulfonamide have been found to decrease the MIC of fluoroquinolones, indicating synergism was obtained from the association of the compounds .

Treatment of Bacterial Infections

Gemifloxacin, a compound containing 1,8-naphthyridine core, has reached the drug market for the treatment of bacterial infections . Many more such compounds are under clinical investigations .

Ligands

This class of heterocycles finds use as ligands . Ligands are ions or molecules that bind to a central metal atom to form a coordination complex.

Components of Light-Emitting Diodes

1,8-Naphthyridines are used as components of light-emitting diodes . Light-emitting diodes (LEDs) are semiconductor light sources that emit light when current flows through them.

Dye-Sensitized Solar Cells

1,8-Naphthyridines are used in dye-sensitized solar cells . These are a type of photovoltaic cell that converts visible light into electrical energy.

Molecular Sensors

1,8-Naphthyridines are used in molecular sensors . These are devices that produce a signal in response to a chemical or physical change in the environment.

Self-Assembly Host–Guest Systems

1,8-Naphthyridines are used in self-assembly host–guest systems . These are systems in which molecules (the ‘guests’) are bound inside another molecule (the ‘host’).

Safety and Hazards

Future Directions

1,8-Naphthyridin-4-OL and its derivatives have shown potential in treating neurodegenerative and immunomodulatory disorders, along with its anti-HIV, antidepressant, and antioxidant properties. This has enticed researchers to look beyond its broad-spectrum activities, providing further scope for exploration .

Mechanism of Action

Target of Action

1,8-Naphthyridin-4-OL is a heterocyclic compound that has been shown to have diverse biological activities It’s worth noting that compounds containing a 1,8-naphthyridine core, such as gemifloxacin, have been used in the treatment of bacterial infections .

Mode of Action

It’s known that 1,8-naphthyridine derivatives have excellent antimicrobial properties . These compounds likely interact with their targets, leading to changes that inhibit the growth or function of the target organisms.

Biochemical Pathways

It’s known that 1,8-naphthyridine derivatives can have a significant impact on various biological activities

properties

IUPAC Name |

1H-1,8-naphthyridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O/c11-7-3-5-10-8-6(7)2-1-4-9-8/h1-5H,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQUIRWXTTAMWIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(NC=CC2=O)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20343426 | |

| Record name | 1,8-NAPHTHYRIDIN-4-OL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20343426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,8-Naphthyridin-4-OL | |

CAS RN |

54569-29-8 | |

| Record name | 1,8-Naphthyridin-4-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54569-29-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,8-NAPHTHYRIDIN-4-OL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20343426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B1297825.png)